molecular formula C16H14FN3S B2415912 3-benzyl-4-(4-fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole CAS No. 868256-13-7

3-benzyl-4-(4-fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole

Cat. No.: B2415912
CAS No.: 868256-13-7
M. Wt: 299.37
InChI Key: MMNPLODBOXWXCY-UHFFFAOYSA-N
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Description

3-benzyl-4-(4-fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole is a synthetic organic compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a benzyl group, a fluorophenyl group, and a methylsulfanyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4-(4-fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the addition of an appropriate alkylating agent.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Addition of the Fluorophenyl Group: The fluorophenyl group is often introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a fluorophenyl boronic acid or halide.

    Incorporation of the Methylsulfanyl Group: The methylsulfanyl group can be added through a thiolation reaction using methylthiolating agents like methylthiol or dimethyl disulfide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring and other functional groups can be reduced under specific conditions using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl and fluorophenyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: Palladium catalysts for Suzuki or Heck reactions.

    Thiolation Agents: Methylthiol, dimethyl disulfide.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazole derivatives.

    Substitution Products: Various substituted benzyl or fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-benzyl-4-(4-fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the triazole ring and other functional groups can enhance the compound’s ability to bind to specific enzymes or receptors, making it a potential lead compound for developing new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials with specific properties. Its unique chemical structure allows for the development of products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 3-benzyl-4-(4-fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can form hydrogen bonds and other interactions with biological macromolecules, while the benzyl, fluorophenyl, and methylsulfanyl groups can enhance binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-benzyl-4-(4-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole
  • 3-benzyl-4-(4-bromophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole
  • 3-benzyl-4-(4-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole

Uniqueness

Compared to similar compounds, 3-benzyl-4-(4-fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole is unique due to the presence of the fluorophenyl group. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability, enhancing binding affinity to biological targets, and improving overall pharmacokinetic properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-benzyl-4-(4-fluorophenyl)-5-methylsulfanyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3S/c1-21-16-19-18-15(11-12-5-3-2-4-6-12)20(16)14-9-7-13(17)8-10-14/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNPLODBOXWXCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1C2=CC=C(C=C2)F)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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